ピリミノバックメチル

説明

Prosper is an innovative and revolutionary scientific research method that has been developed to provide researchers with a more efficient, accurate, and cost-effective approach to conducting experiments. This method uses a combination of biochemical, physiological, and analytical techniques to measure the effects of various substances on living organisms. By combining these techniques, researchers are able to gain a more holistic understanding of the effects of different substances on living organisms.

科学的研究の応用

農業土壌における挙動

ピリミノバックメチルの農業土壌における環境挙動は、広範囲にわたって研究されています。 土壌の種類によって、異なる吸着・脱着特性、分解パターン、浸出挙動を示します 。この化合物の移動度は、不動から高移動まで様々であり、地下水系への潜在的な汚染リスクに影響を与えます。 その分解は一次反応速度論に従い、半減期は環境条件によって37.46日から66.00日の間です 。

雑草防除効力

ピリミノバックメチルは、除草剤として、様々な作物における雑草の生育を抑制するために使用されます。 ピリミノバックメチルは、土壌に強い吸着性を示し、分岐鎖アミノ酸生合成に不可欠な植物酵素アセト乳酸シンターゼ(ALS)の阻害に効果的であることが示されています 。これは、特に水田やその他の畑作地において、強力な除草剤となっています。

環境科学への応用

この化合物の環境品質、特に地下水汚染に関する影響は、重要な研究分野です。 研究によると、ピリミノバックメチルは比較的容易に分解し、特定の土壌では移動度が低いですが、その中程度の移動度と遅い分解のために、他の土壌では高い汚染リスクを伴うことが示唆されています 。

食品安全に関する懸念

ピリミノバックメチルに関する研究は、除草剤が食品源を汚染する可能性があるため、食品安全も網羅しています。 この化合物は、元の適用場所以外で検出されており、環境汚染と食品安全に対する懸念が高まっています 。

土壌科学研究

土壌科学において、ピリミノバックメチルの様々な土壌成分との相互作用が注目されています。 有機物の含有量、陽イオン交換容量、粘土鉱物の含有量の影響を受ける吸着・脱着能力は、土壌システムにおけるピリミノバックメチルの環境運命と移動を理解するために重要です 。

作物保護戦略

ピリミノバックメチルは、雑草の競合から作物を守るための総合的病害虫管理戦略の一部です。 持続可能な農業慣行におけるその役割は、雑草防除の効力と環境安全性、そして長期的な土壌の健康をバランスさせることで評価されています 。

作用機序

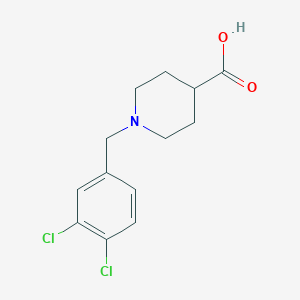

Pyriminobac-methyl, also known as Prosper or (E)-PYRIMINOBAC-METHYL, is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . Let’s delve into the details of its mechanism of action.

Target of Action

The primary target of Pyriminobac-methyl is the plant enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids in plants .

Mode of Action

Pyriminobac-methyl acts by inhibiting the activity of ALS . This inhibition prevents the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth . As a result, the weed’s cellular division is inhibited, causing the weed to stop growing and eventually whiten and die .

Biochemical Pathways

The affected biochemical pathway is the biosynthesis of branched-chain amino acids. By inhibiting ALS, Pyriminobac-methyl disrupts this pathway, leading to a deficiency of these essential amino acids in the weed . This deficiency halts protein synthesis, inhibiting cell division and growth, and ultimately leading to the death of the weed .

Pharmacokinetics

The pharmacokinetics of Pyriminobac-methyl, particularly its adsorption, desorption, degradation, and leaching behaviors, have been studied in agricultural soils . The compound exhibits first-order kinetics in degradation, with a half-life ranging between 37.46 and 66.00 days depending on environmental conditions . The high leaching ability and desorption capacity of Pyriminobac-methyl are accompanied by a low adsorption capacity .

Result of Action

The result of Pyriminobac-methyl’s action is the cessation of growth and eventual death of the weed . The weed whitens and dies due to the inhibition of cell division and growth caused by the disruption of branched-chain amino acid biosynthesis .

Action Environment

The action of Pyriminobac-methyl is influenced by environmental factors such as soil type and conditions . The organic matter content, cation exchange capacity, and soil clay content are the main components responsible for the observed leaching rates . The compound degrades easily, has a high adsorption affinity, and a low mobility in certain soils, resulting in a low contamination risk for groundwater systems . In other soils, this compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .

生化学分析

Biochemical Properties

Pyriminobac-methyl plays a significant role in biochemical reactions, particularly in inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, Pyriminobac-methyl disrupts the production of essential amino acids, leading to the death of target weeds. The interaction between Pyriminobac-methyl and ALS is characterized by the binding of the herbicide to the enzyme’s active site, preventing its normal function .

Cellular Effects

Pyriminobac-methyl affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The disruption of these processes leads to the accumulation of toxic intermediates, ultimately causing cell death .

Molecular Mechanism

The molecular mechanism of Pyriminobac-methyl involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of upstream metabolites and a deficiency in essential amino acids, disrupting cellular function and leading to the death of the target organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyriminobac-methyl change over time. The compound exhibits first-order degradation kinetics, with a half-life ranging from 37.46 to 66.00 days depending on environmental conditions. The stability and degradation of Pyriminobac-methyl are influenced by factors such as temperature, pH, and the presence of microorganisms. Long-term exposure to Pyriminobac-methyl can lead to persistent inhibition of acetolactate synthase and prolonged disruption of cellular functions .

Dosage Effects in Animal Models

The effects of Pyriminobac-methyl vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, Pyriminobac-methyl can cause adverse effects such as enzyme inhibition, disruption of metabolic pathways, and potential toxicity. The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

Pyriminobac-methyl is involved in several metabolic pathways, including its own degradation and the biosynthesis of branched-chain amino acids. The compound undergoes photoisomerization and metabolic degradation in paddy fields, with its main metabolites formed through consecutive first-order reactions. These metabolic pathways are crucial for understanding the environmental fate and ecological impact of Pyriminobac-methyl .

Transport and Distribution

Within cells and tissues, Pyriminobac-methyl is transported and distributed through various mechanisms. The compound’s mobility in soils is influenced by its adsorption and desorption properties, which vary depending on soil type. In plant tissues, Pyriminobac-methyl is likely transported via the xylem and phloem, accumulating in specific tissues where it exerts its herbicidal effects .

Subcellular Localization

The subcellular localization of Pyriminobac-methyl is primarily within the chloroplasts of plant cells, where acetolactate synthase is located. The compound’s activity is influenced by its ability to reach and bind to the enzyme within these organelles. Post-translational modifications and targeting signals may also play a role in directing Pyriminobac-methyl to specific cellular compartments .

特性

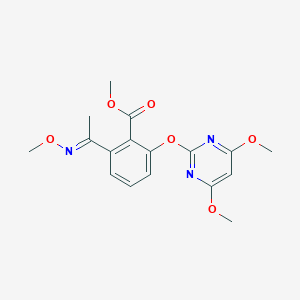

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058307 | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

147411-69-6, 136191-64-5 | |

| Record name | Pyriminobac-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 - 106 °C | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)